4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyridine ring substituted with a pyrazole moiety, which contributes to its potential pharmacological properties. The structure of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine suggests it may interact with various biological targets, making it a subject of interest in drug discovery and development.
This compound can be synthesized through various organic chemistry methods and is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure. It is specifically categorized under the following classifications:
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can be achieved through several methods, including:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in drug design.
The mechanism of action for 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is largely dependent on its interactions with biological targets. Potential mechanisms include:
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects in biological systems.
The physical properties of 4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine include:
Chemical properties include:
These properties are critical for determining the compound's suitability for various applications.
4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has several potential applications in scientific research:
The pyrazol-4-yl moiety serves as a versatile bioisostere for purine rings in ATP-competitive kinase inhibitors. Its planar aromatic system facilitates π-stacking interactions within the hydrophobic hinge region, while the N1 nitrogen provides a critical hydrogen bond acceptor. Strategic substitution at N1 (typically methyl or tert-butyl groups) profoundly influences kinase selectivity profiles by modulating access to adjacent hydrophobic pockets. For instance, in c-Jun N-terminal kinase (JNK) inhibitors, N1-methyl substitution confers JNK1 isoform selectivity by sterically excluding bulkier residues in JNK2/JNK3 [2].
The C3/C5 positions of the pyrazole ring serve as vector points for introducing pharmacophore extensions that probe deeper specificity pockets. In advanced JNK inhibitors, 3-hydroxyphenyl substituents form hydrogen bonds with catalytic lysine residues (e.g., Lys93 in JNK1), while arylsulfonamide tethers at the pyridine nitrogen engage the hydrophobic region II through salt bridge formation with Asp168. X-ray crystallography of co-crystallized inhibitors (PDB: 8ENJ) confirms that 4-(pyrazol-4-yl)pyridines adopt a "U-shaped" topology that optimally orients these substituents within the ATP cleft [2].
Table 1: Structural Features and Kinase Inhibition Profiles of Representative Pyrazol-4-yl Derivatives
Compound | N1-Substituent | C3-Substituent | JNK1 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Key Interactions |
---|---|---|---|---|---|
11e | tert-butyl | 3-hydroxyphenyl | 8.2 | 15.7 | H-bond: Met111, Lys93 |
11d | methyl | 3-methoxyphenyl | 12.9 | 22.4 | H-bond: Met111 |
SP600125* | - | - | 40-90 | 40-90 | Pan-JNK inhibitor |
Reference compound [2]
Microwave-assisted synthesis has dramatically accelerated access to these scaffolds, enabling rapid SAR exploration. Reactions between 4-formylpyrazoles and acetylnaphthols under microwave irradiation (180W, 5-7 min) yield benzochromanone-pyrazole hybrids with potent antiproliferative activity (GI₅₀ <0.1µM in MCF-7 cells), demonstrating the therapeutic potential of this chemotype beyond kinase inhibition [4].
The pyridin-2-amine component provides a critical pharmacophoric anchor through bidentate hydrogen bonding to kinase hinge regions. The exocyclic amine serves as a hydrogen bond donor to backbone carbonyl oxygen atoms (e.g., Met111 in JNK), while the pyridine nitrogen acts as an acceptor for backbone NH groups. This interaction mimics the natural adenine binding motif while conferring enhanced selectivity over off-target kinases. Molecular dynamics simulations reveal that 2-aminopyridine derivatives induce a unique conformational change in SYK kinase, shifting the activation loop toward an inactive state through allosteric coupling [9].
The para-position relative to the pyridine nitrogen serves as a strategic modification site for enhancing potency and pharmacokinetics. Benzoxazole extensions at this position, as seen in sapanisertib analogues, engage hydrophobic back pockets in Plasmodium kinases (PfPI4Kβ, PfPKG), demonstrating the scaffold's versatility beyond human targets. Crucially, meta-substituted benzyl groups at this position reduce hERG inhibition (IC₅₀ >30µM) while maintaining submicromolar antiplasmodial activity, highlighting the scaffold's optimization potential for safety refinement [7].
Table 2: Kinase Selectivity Profiles of Pyridin-2-amine-Based Inhibitors
Kinase Target | Representative Compound | IC₅₀ (nM) | Therapeutic Application | Binding Confirmation |
---|---|---|---|---|
SYK | 9p | 0.7 | Hematological malignancies | H-bond: Glu385, Ala451 |
JNK1 | 11e | 8.2 | Solid tumors | H-bond: Met111 |
PfPI4Kβ | Sapanisertib analog 19 | 4.0* | Antimalarial | Hydrophobic back pocket |
PfPKG | Sapanisertib analog 19 | 20.0* | Antimalarial | Gatekeeper residue |
Values in nM; Plasmodium kinase data [7] [9]
The fusion of methylated pyrazol-4-yl and pyridin-2-amine rings creates a rigid planar core with ideal geometry for traversing kinase catalytic clefts. The methyl group at N1-pyrazole serves dual purposes: it eliminates a potential metabolic soft spot (unsubstituted pyrazole N-H) and provides steric guidance for isoform selectivity. Computational analyses indicate this scaffold occupies approximately 65% of the ATP-binding volume while leaving adjacent hydrophobic regions accessible for pharmacophore extensions—a structural advantage enabling high-affinity inhibition with lower molecular weight (<350 Da) compared to traditional kinase inhibitors [3] [8].
SAR studies across multiple therapeutic contexts confirm the scaffold's privileged status. In SYK inhibitors, the benzo[d]imidazole-2-yl extension at the pyrazole C3 position yields compounds with subnanomolar potency (IC₅₀ = 0.7 nM for compound 9p) through additional hydrogen bonding with Glu385 and Ala451. For JNK inhibitors, 3-hydroxyphenyl substituents combined with ethylene-linked arylsulfonamides produce dual JNK1/JNK3 inhibitors with >100-fold selectivity over p38 MAPK. The scaffold's synthetic versatility is evidenced by diverse coupling methods: Suzuki-Miyaura reactions install aryl/heteroaryl groups at C4-pyridine (yields: 14-57%), while reductive amination introduces solubilizing groups at the pyridin-2-amine position [2] [9].
Table 3: Therapeutic Applications of Hybrid Compounds Based on 4-(1-Methyl-1H-pyrazol-4-yl)pyridin-2-amine
Therapeutic Area | Key Structural Modifications | Biological Activity | Mechanistic Insights |
---|---|---|---|
Hematological cancers | Benzo[d]imidazole-2-yl at C3-pyrazole | SYK IC₅₀ = 0.7 nM; MV4-11 xenograft tumor reduction: 82% | Disrupts BCR signaling via SLP76 phosphorylation |
Solid tumors | 3-hydroxyphenyl at C3-pyrazole + arylsulfonamide tether | JNK1 IC₅₀ = 8.2 nM; G₂/M cell cycle arrest | Inhibits c-Jun phosphorylation & microtubule assembly |
Antimalarials | Benzoxazole at C6-pyridine | PfNF54 IC₅₀ = 29 nM; 80% parasitemia reduction in vivo | Dual PfPI4Kβ/PfPKG inhibition |
Antileukemic agents | Dimethylaminoethyloxy at phenyl | NCI-60 mean GI₅₀ = 1.8 µM | JIP-1 scaffolding protein disruption |
The scaffold's drug-like properties are evidenced by favorable microsomal stability (t₁/₂ >60 min in human liver microsomes) and cell permeability (Papp >15×10⁻⁶ cm/s in Caco-2 models). These characteristics, combined with demonstrated in vivo efficacy across multiple disease models—including 82% tumor reduction in MV4-11 xenografts (SYK inhibition) and 80% parasitemia clearance in P. berghei-infected mice—underscore its translational potential as a versatile template for next-generation targeted therapies [7] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1